molecular formula C16H15NO2 B14416996 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one CAS No. 83072-45-1

2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one

Cat. No.: B14416996
CAS No.: 83072-45-1
M. Wt: 253.29 g/mol
InChI Key: LSKZVBZUCAAMPW-UHFFFAOYSA-N
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Description

2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one is an organic compound with a complex structure that includes both imine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo further reactions to introduce the ether linkage and additional phenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The phenyl groups can participate in π-π interactions, which are important in protein binding and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: A compound with a similar structure but different functional groups.

    Benzylamine: Contains an amine group attached to a benzyl group, similar to the imine group in 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one.

    Phenylacetone: A simpler compound with a phenyl group and a ketone group.

Uniqueness

This compound is unique due to its combination of imine and ether functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

83072-45-1

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-(2-imino-2-phenylethoxy)-1-phenylethanone

InChI

InChI=1S/C16H15NO2/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,17H,11-12H2

InChI Key

LSKZVBZUCAAMPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)COCC(=O)C2=CC=CC=C2

Origin of Product

United States

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